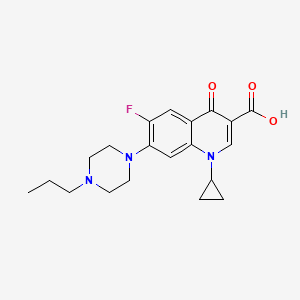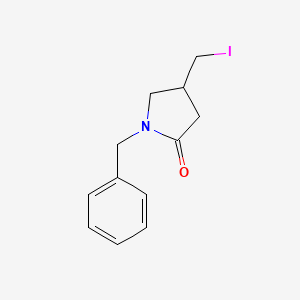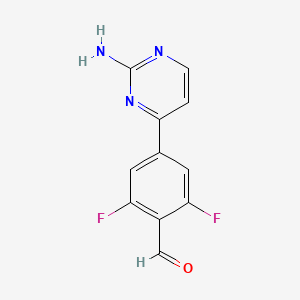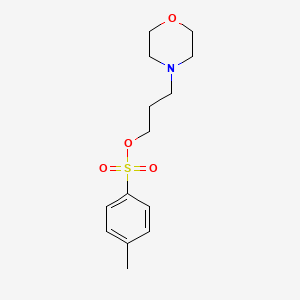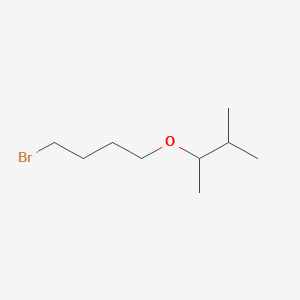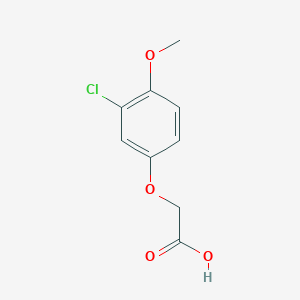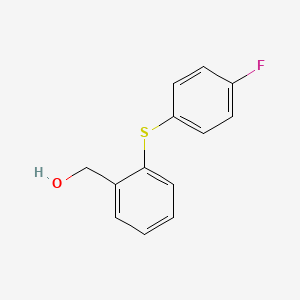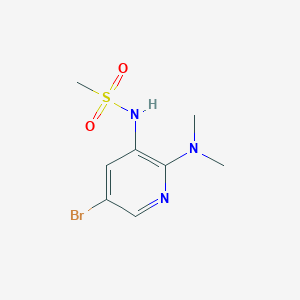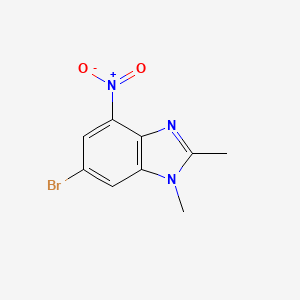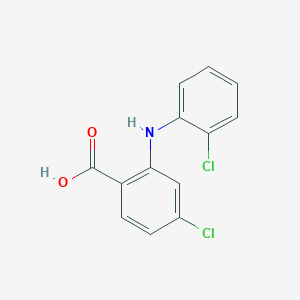![molecular formula C11H23NO4Si B8278433 N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine](/img/structure/B8278433.png)
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group. These groups are often used in organic synthesis to protect functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is introduced by reacting the Boc-protected alanine with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and TMS groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The TMS group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TMS group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the TMS group under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino acid, alanine.
Substitution: Depending on the nucleophile used, various substituted alanine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of modified amino acids used in protein engineering.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine primarily involves its role as a protected amino acid. The Boc and TMS groups protect the amino and carboxyl groups, respectively, during chemical reactions. This allows for selective reactions to occur at other functional groups without interference.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylvaline: Similar to N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine but with a valine backbone.
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylglycine: Similar but with a glycine backbone.
Uniqueness
This compound is unique due to its specific combination of protecting groups and its alanine backbone. This makes it particularly useful in the synthesis of alanine-containing peptides and other derivatives.
Eigenschaften
Molekularformel |
C11H23NO4Si |
|---|---|
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
LMFSUXXQTKCGGW-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Si](C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)
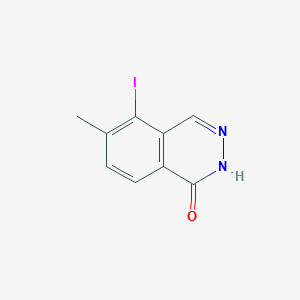
![t-Butyl 3-{[(methylsulfanyl)carbothioyl]amino}propylcarbamate](/img/structure/B8278377.png)
